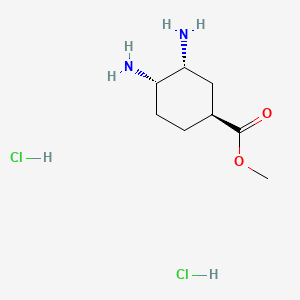
methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate dihydrochloride
描述
Methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate dihydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable subject of study in chemistry, biology, medicine, and industry.
属性
分子式 |
C8H18Cl2N2O2 |
|---|---|
分子量 |
245.14 g/mol |
IUPAC 名称 |
methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-12-8(11)5-2-3-6(9)7(10)4-5;;/h5-7H,2-4,9-10H2,1H3;2*1H/t5-,6-,7+;;/m0../s1 |
InChI 键 |
ABBAQSJCDGQODF-LUSMBATISA-N |
手性 SMILES |
COC(=O)[C@H]1CC[C@@H]([C@@H](C1)N)N.Cl.Cl |
规范 SMILES |
COC(=O)C1CCC(C(C1)N)N.Cl.Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Functional Group Introduction: Amino groups are introduced at the 3 and 4 positions of the cyclohexane ring through a series of reactions involving amination.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Purification: The final product is purified through recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted cyclohexane derivatives.
科学研究应用
Methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted on its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- (1S,3R,4S)-3,4-diaminocyclopentan-1-ol dihydrochloride
- (1S,3R,4S)-3,4-Dihydroxycyclohexanecarboxylate
Uniqueness
Methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


